Diethyl (4-benzoylphenyl)phosphonate

描述

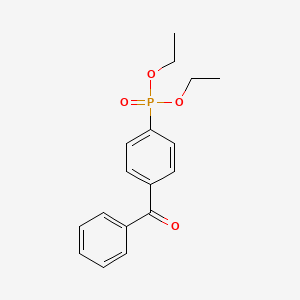

Diethyl (4-benzoylphenyl)phosphonate is an organophosphorus compound with the molecular formula C17H19O4P. It is a phosphonate ester, characterized by the presence of a phosphonic acid diethyl ester group attached to a benzoyl-substituted phenyl ring.

准备方法

Synthetic Routes and Reaction Conditions

Diethyl (4-benzoylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-benzoylphenyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired phosphonate ester .

Another method involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand, providing an efficient route to benzylphosphonate diesters .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency .

化学反应分析

Types of Reactions

Diethyl (4-benzoylphenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Phosphonic acids or phosphonates.

Reduction: Benzyl-substituted phosphonates.

Substitution: Various substituted phosphonates depending on the nucleophile used.

科学研究应用

Organic Synthesis

Diethyl (4-benzoylphenyl)phosphonate serves as a valuable reagent in organic synthesis. Its phosphonate group enables it to participate in various chemical reactions, including:

- Alkylation Reactions : The compound can act as a nucleophile in alkylation processes, facilitating the formation of new carbon-carbon bonds.

- Synthesis of Cinnamaldehyde Derivatives : It has been utilized in the palladium-catalyzed synthesis of functionalized cinnamaldehyde derivatives, demonstrating good yields and selectivity in reactions involving aryl substituents .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Inhibitors of Enzymes : The compound has shown promise as an inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXR), which is involved in the non-mevalonate pathway for isoprenoid biosynthesis. This pathway is crucial for the survival of various pathogens, including Mycobacterium tuberculosis and malaria-causing parasites .

- Anticancer Activity : Research indicates that derivatives of this compound may possess anticancer properties, particularly against chronic lymphocytic leukemia cells. These compounds have exhibited significant cytotoxic effects, with IC50 values indicating potent activity .

Materials Science

This compound finds applications in materials science, particularly in the development of photonic materials:

- Photodeprotection Reactions : The compound has been studied for its role in photodeprotection reactions, where it can release protective groups upon exposure to light. This property is beneficial in the fabrication of advanced materials that require precise control over chemical functionalities .

- Sensitized Phosphorescence : It has been incorporated into polymer matrices to enhance phosphorescent properties. Studies have shown that doping polymers with this compound improves their luminescent efficiency, making them suitable for applications in optoelectronics .

Case Study 1: Synthesis of Functionalized Compounds

A study demonstrated the use of this compound in synthesizing various functionalized compounds through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited diverse biological activities, highlighting the reagent's versatility in drug discovery .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the anticancer effects of this compound derivatives on chronic lymphocytic leukemia cells. The results indicated that certain modifications to the phosphonate structure significantly enhanced cytotoxicity, suggesting a pathway for developing new cancer therapeutics .

作用机制

The mechanism of action of diethyl (4-benzoylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate ester group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, potentially disrupting cellular processes .

相似化合物的比较

Similar Compounds

- Diethyl benzylphosphonate

- Diethyl phenylphosphonate

- Diethyl (4-methylbenzyl)phosphonate

Uniqueness

Diethyl (4-benzoylphenyl)phosphonate is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its potential as a versatile reagent in organic synthesis .

生物活性

Diethyl (4-benzoylphenyl)phosphonate is an organophosphorus compound that has garnered attention due to its biological activity, particularly in the context of antimicrobial and cytotoxic effects. This article synthesizes the available research findings, highlighting its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

This compound features a phosphonate group attached to a benzoylphenyl moiety. The synthesis of this compound typically involves the reaction of benzoyl chloride with diethyl phosphite in the presence of a base, leading to the formation of the desired phosphonate ester.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study evaluating various diethyl benzylphosphonate derivatives found that compounds similar to this compound showed substantial inhibitory effects against multiple strains of Escherichia coli. The minimal inhibitory concentration (MIC) values indicated that these compounds possess potent antibacterial activity, with variations based on the substituents on the phenyl ring .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|---|

| This compound | E. coli K12 | 0.02 | 1.2 |

| Diethyl benzylphosphonate | E. coli R3 | 0.0015 | 0.09 |

| Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate | E. coli R4 | 0.0015 | 0.09 |

Cytotoxic Effects

The cytotoxicity of this compound has also been explored in various cell lines. In particular, studies have shown that this compound induces oxidative stress in bacterial cells, leading to significant DNA damage. The mechanism involves the generation of reactive oxygen species (ROS), which compromise bacterial DNA integrity and functionality .

Case Study: DNA Damage Assessment

In a study assessing the impact of diethyl phosphonates on bacterial DNA, it was observed that treatment resulted in alterations to DNA topology and increased oxidative damage. Approximately 3.5% oxidative damage was noted after exposure to these compounds, indicating their potential as effective agents against bacterial infections through mechanisms involving DNA disruption .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit lipoprotein lipase activity, which is crucial for lipid metabolism.

- Induction of Oxidative Stress : The generation of ROS leads to cellular damage and apoptosis in susceptible cells.

- Disruption of Membrane Integrity : The interaction with bacterial membranes may alter permeability and lead to cell lysis.

Potential Applications

Given its biological activity, this compound holds promise for development as an antimicrobial agent. Its ability to induce cytotoxic effects on bacteria suggests potential use in treating infections resistant to conventional antibiotics.

属性

IUPAC Name |

(4-diethoxyphosphorylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19O4P/c1-3-20-22(19,21-4-2)16-12-10-15(11-13-16)17(18)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOIPLCPPKSKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721152 | |

| Record name | Diethyl (4-benzoylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103384-72-1 | |

| Record name | Diethyl (4-benzoylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。